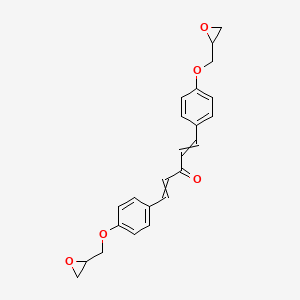
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one is an organic compound that features a substituted phenyl ring. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one typically involves the introduction of the amino, fluoro, and methyl groups onto a phenyl ring, followed by the attachment of an ethanone group. Common synthetic routes may include:
Nitration and Reduction: Starting with a methyl-substituted phenyl ring, nitration can introduce a nitro group, which can then be reduced to an amino group.
Halogenation: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).
Acylation: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 1-(5-Nitro-2-fluoro-4-methyl-phenyl)-ethanone.
Reduction: 1-(5-Amino-2-fluoro-4-methyl-phenyl)-ethanol.
Substitution: 1-(5-Amino-2-methoxy-4-methyl-phenyl)-ethanone.
Aplicaciones Científicas De Investigación
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for compounds like 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Amino-2-chloro-4-methyl-phenyl)-ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Amino-2-fluoro-4-ethyl-phenyl)-ethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluoro group in 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one can significantly influence its reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
1-(5-amino-2-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-5-3-8(10)7(6(2)12)4-9(5)11/h3-4H,11H2,1-2H3 |
Clave InChI |
IEYQARNEXOORTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)C(=O)C)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
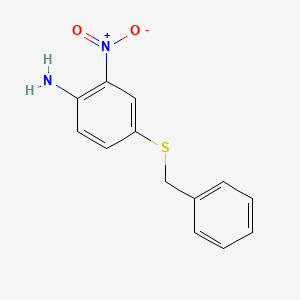
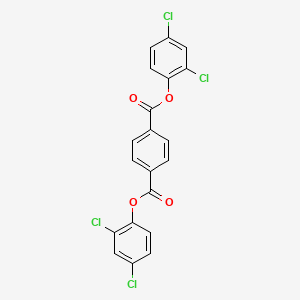

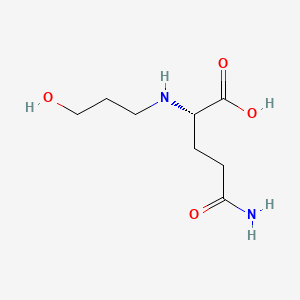
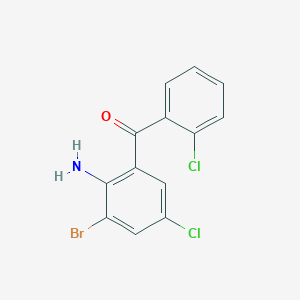





![Ethyl [4-(4-aminobutyl)phenoxy]acetate](/img/structure/B8637936.png)
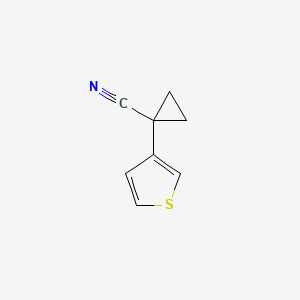
![Tert-butyl(4-chloro-2-{[3-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8637960.png)
